

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromopyrimidine

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Compound of Interest

Compound Name: 2,5-Dibromopyrimidine

Cat. No.: B1337857

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Introduction

2,5-Dibromopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, arising from the two bromine substituents at positions 2 and 5 of the pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. A thorough understanding of its physical properties is fundamental for its effective utilization in synthesis, purification, and formulation. This technical guide provides a summary of the available physical data for **2,5-Dibromopyrimidine** and outlines standard experimental protocols for the determination of its key physical and spectral characteristics.

Core Physical Properties

The physical properties of **2,5-Dibromopyrimidine** are crucial for its handling, storage, and application in chemical reactions. A summary of the key physical data is presented in the table below. It is important to note that while some physical constants are well-documented, others such as boiling point and density are not readily available in the surveyed literature.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₂ Br ₂ N ₂	[1]
Molecular Weight	237.88 g/mol	[1]
Melting Point	82-86 °C	
85 °C	[1]	
Appearance	Solid, White	[1]
Purity	Min. 98.0% (GC)	[1]
CAS Number	32779-37-6	[1]

Boiling Point and Density:

Specific experimental data for the boiling point and density of **2,5-Dibromopyrimidine** are not available in the public domain. Due to its relatively high molecular weight and crystalline nature at room temperature, it is expected to have a high boiling point and is likely to be denser than water.

Solubility:

Qualitative information regarding the solubility of **2,5-Dibromopyrimidine** is limited. As a general guideline for similar brominated heterocyclic compounds, it is expected to exhibit low solubility in water and higher solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Precise quantitative solubility data would require experimental determination.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,5-Dibromopyrimidine** is not readily available in the reviewed scientific literature. The following sections provide standardized, generic experimental protocols for obtaining this critical data.

Experimental Protocols

The following protocols describe standard laboratory procedures for the determination of key physical and spectral properties of a solid organic compound like **2,5-Dibromopyrimidine**.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, crystalline **2,5-Dibromopyrimidine** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a steady rate (e.g., 10-20 °C/min) to obtain an approximate melting point.
 - The apparatus is allowed to cool.
 - A second determination is performed with a fresh sample, heating at a much slower rate (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.
 - The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

- Sample Preparation:

- Approximately 5-20 mg of **2,5-Dibromopyrimidine** is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube to a depth of about 4-5 cm.
- The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that would obscure important regions of the spectrum.
- Data Acquisition:
 - The NMR tube is placed in the NMR spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures. This includes setting appropriate acquisition parameters such as the number of scans, relaxation delay, and spectral width.
- Data Processing and Analysis:
 - The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
 - The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - The chemical shifts, integration (for ^1H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **2,5-Dibromopyrimidine** is placed directly onto the ATR crystal.
- Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample is placed on the crystal, and the anvil is engaged to ensure good contact.
- The IR spectrum of the sample is recorded over a typical range of 4000-400 cm^{-1} .
- Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups to provide structural information.

Mass Spectrometry (MS)

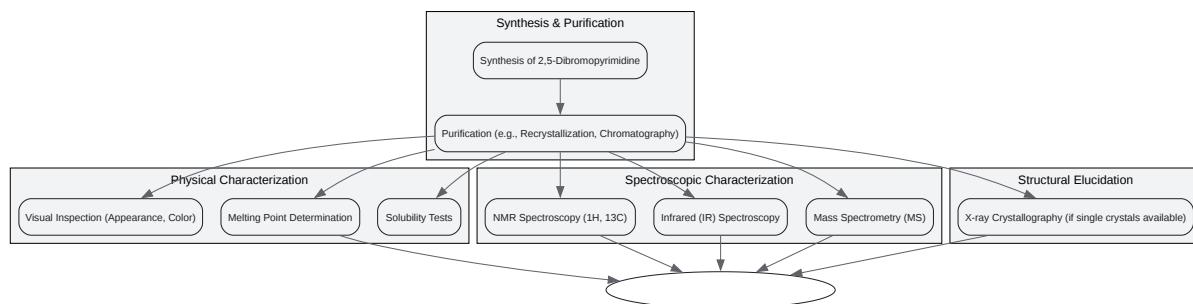
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: A small amount of **2,5-Dibromopyrimidine** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: The mass spectrum, a plot of ion abundance versus m/z , is analyzed. The molecular ion peak (M^+) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectral characterization of a solid organic compound like **2,5-Dibromopyrimidine**.

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Workflow for the Characterization of a Solid Organic Compound.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of **2,5-Dibromopyrimidine** and offers detailed, standard experimental protocols for the determination of its key physical and spectral characteristics. While some physical data for this compound are readily available, a comprehensive experimental characterization, particularly regarding its spectral properties and crystal structure, is needed to further support its application in research and development. The provided protocols serve as a valuable resource for scientists and researchers to obtain this essential data, thereby facilitating the advancement of projects that utilize this important chemical building block.

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References

- 1. labproinc.com [labproinc.com]
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Phone: (601) 213-4426
Email: info@benchchem.com